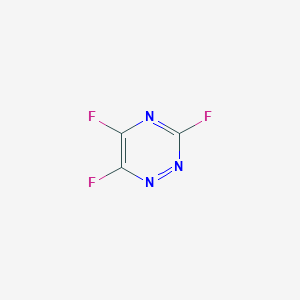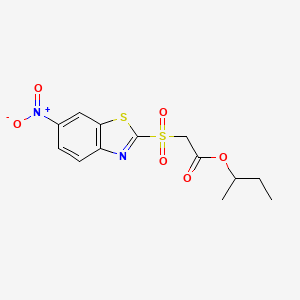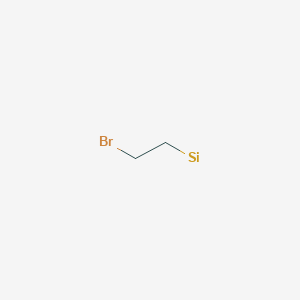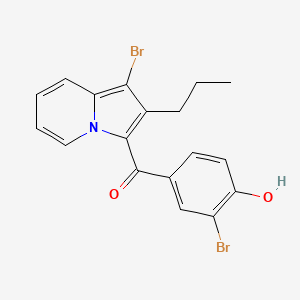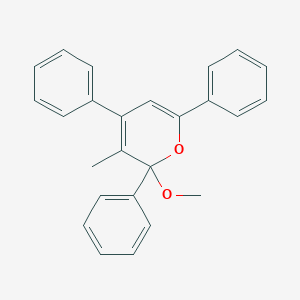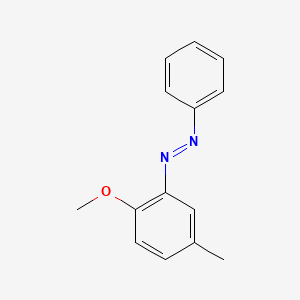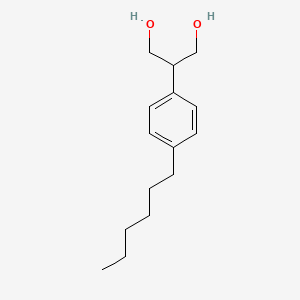
2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple ether linkages and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL typically involves multi-step organic reactions. One common method includes the reaction of 2,3,3-trimethyl-1-butanol with ethylene oxide under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide, which acts as a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and yield of the compound. The reaction conditions are optimized to maintain the stability of the compound and prevent any side reactions .
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a simpler alcohol.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in simpler alcohols .
Scientific Research Applications
2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Employed in the study of enzyme mechanisms and as a stabilizer for biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of polymers and as a plasticizer in manufacturing processes.
Mechanism of Action
The mechanism of action of 2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ether linkages provide flexibility to the molecule, allowing it to interact with different substrates and enzymes .
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethylindolenine: Known for its use in the synthesis of cyanine dyes.
Trimethyl-2,5,8,11-tetraoxatetradecan-13-ol: Used in the production of polymers and as a solvent.
Uniqueness
2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL stands out due to its multiple ether linkages and hydroxyl group, which provide unique reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial settings .
Properties
| 74790-86-6 | |
Molecular Formula |
C26H54O5 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
2,3-dimethyl-3-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]butan-2-ol |
InChI |
InChI=1S/C26H54O5/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-28-19-20-29-21-22-30-23-24-31-26(4,5)25(2,3)27/h27H,6-24H2,1-5H3 |
InChI Key |
HKHWCPTXEJETBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOCCOCCOCCOC(C)(C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


